molecular formula C23H31FN4O2 B5033838 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one

Cat. No.: B5033838
M. Wt: 414.5 g/mol
InChI Key: CQQKLKRYRJEPEJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one is a complex organic compound that features multiple functional groups, including an oxazole ring, a piperazine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and piperidine rings through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its binding affinity and specificity for various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. This might include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its mechanism of action and biological activity.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, inhibiting or activating their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-chlorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-bromophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one lies in its specific substitution pattern and the presence of the fluorophenyl group. This could impart distinct biological activities and chemical properties compared to its analogs with different substituents.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O2/c1-17-22(18(2)30-25-17)9-10-23(29)28-11-3-4-21(16-28)27-14-12-26(13-15-27)20-7-5-19(24)6-8-20/h5-8,21H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQKLKRYRJEPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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